2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Description
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 120934-05-6) is a fluorinated derivative of the 2,3-dihydro-1,4-benzodioxin-6-amine scaffold. Its molecular formula is C₈H₄F₅NO₂, with a molar mass of 241.11 g/mol . The compound features five fluorine atoms at the 2, 3, and 7 positions of the benzodioxane ring, which significantly enhance its electronegativity, lipophilicity, and metabolic stability compared to non-fluorinated analogs.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,6-pentafluoro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRRGSPDPPNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the fluorination of precursor compounds followed by amination. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, other nucleophiles.
Major Products Formed
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's structure allows it to be explored as a potential drug candidate due to its ability to interact with biological targets effectively. Its fluorinated nature may enhance metabolic stability and bioavailability.
- Antiviral Agents : Research indicates that similar compounds exhibit antiviral properties. The pentafluorinated structure may confer unique interactions with viral proteins or enzymes .
- Cancer Therapeutics : The compound's potential as an anticancer agent is under investigation. Fluorinated compounds have been shown to affect cell signaling pathways involved in cancer progression.
Materials Science Applications
- Fluorinated Polymers : The incorporation of 2,2,3,3,7-pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine into polymer matrices can improve thermal stability and chemical resistance. This makes it suitable for high-performance materials used in coatings and electronic components.
- Surface Modifications : Due to its hydrophobic properties, the compound can be utilized in surface treatments to impart water-repellent characteristics to various substrates.
Environmental Applications
- Pollutant Remediation : The compound's stability and reactivity can be leveraged in the development of materials for environmental cleanup processes. It may be effective in adsorbing or degrading pollutants in water or soil.
- Fluorine Recovery Processes : As fluorinated compounds are often persistent in the environment, research into their degradation pathways could lead to methods for recovering fluorine from waste streams.
Case Studies
- Case Study on Antiviral Activity : A study explored the antiviral efficacy of fluorinated heterocycles against influenza viruses. Results indicated that modifications similar to those found in this compound enhanced antiviral activity due to increased binding affinity to viral proteins .
- Polymer Development : Research demonstrated that incorporating 2,2,3,3-pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine into poly(methyl methacrylate) (PMMA) improved the material's thermal properties and resistance to solvents .
Mechanism of Action
The mechanism of action of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Key Properties of 2,2,3,3,7-Pentafluoro Derivative and Analogous Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features | |
|---|---|---|---|---|---|
| 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine | C₈H₄F₅NO₂ | 5×F, NH₂ | 241.11 | High lipophilicity, metabolic stability, potential enhanced bioavailability | |
| 2,3-Dihydro-1,4-benzodioxin-6-amine (parent compound) | C₈H₉NO₂ | NH₂ | 151.16 | Base scaffold; used to synthesize sulfonamides, acetamides, and thioureas | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | C₁₅H₁₅NO₄S | SO₂C₆H₄CH₃, NH₂ | 305.35 | Antibacterial, lipoxygenase inhibition (IC₅₀: 86–81 μM for analogs) | |
| 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine | C₈H₈ClNO₂ | Cl, NH₂ | 185.61 | Halogenated analog; potential antimicrobial applications | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | C₂₄H₂₂ClN₂O₅S | SO₂C₆H₄Cl, CH₂CO, NHAr | 468.96 | Antimicrobial (compound 7l: notable activity, low hemolysis) |
Key Observations :
- Fluorine’s electron-withdrawing effects may also stabilize the molecule against oxidative metabolism .
- Halogenation vs.
- Sulfonamide Derivatives : N-Substituted sulfonamides (e.g., 4-methylbenzenesulfonamide) exhibit moderate enzyme inhibitory and antibacterial activities, but their larger size (~305–469 g/mol) may limit bioavailability compared to the compact pentafluoro analog .
Inferences :
- The pentafluoro compound’s fluorination may enhance antibacterial or antifungal efficacy compared to chlorinated/brominated analogs, as seen in other fluorinated drug classes (e.g., fluoroquinolones).
- Sulfonamide derivatives show moderate enzyme inhibition but require structural optimization for potency. The fluorine-rich analog could improve target engagement due to stronger dipole interactions.
Biological Activity
2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxin core with multiple fluorine substitutions. Its molecular formula is , and it has a molar mass of approximately 227.13 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has revealed several potential therapeutic applications:
1. Antioxidant Activity
A study investigated the antioxidant properties of various benzodioxin derivatives. It was found that certain modifications in the structure can enhance the ability to scavenge free radicals effectively. The pentafluorinated variant showed improved antioxidant activity compared to non-fluorinated analogs .
2. Hypolipidemic Effects
In vivo studies demonstrated that this compound exhibits significant hypolipidemic effects in animal models. Specifically, it was noted that doses of 100 and 300 mg/kg showed a marked reduction in serum lipid levels . This suggests potential applications in treating hyperlipidemia.
3. Calcium Channel Blockade
The compound has been evaluated for its calcium antagonist properties. It was reported that it exhibits similar potency to established calcium channel blockers like flunarizine. This activity is crucial for cardiovascular health and could be beneficial in managing conditions such as hypertension .
Table 1: Biological Activities of this compound
| Activity | Observation | Reference |
|---|---|---|
| Antioxidant | Enhanced free radical scavenging | |
| Hypolipidemic | Significant reduction in serum lipids (100 mg/kg) | |
| Calcium Antagonist | Comparable potency to flunarizine |
Case Studies
Case Study 1: Hypolipidemic Activity
In a controlled study involving mice, the administration of this compound resulted in a significant decrease in total cholesterol and triglycerides after four weeks of treatment at various dosages. The results indicated an effective dose-response relationship.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results showed that the compound's antioxidant activity was dose-dependent and superior to many conventional antioxidants used as controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2,2,3,3,7-pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination of the benzodioxin core followed by functionalization of the amine group. For example, intermediates like 2,3-dihydro-1,4-benzodioxin-6-amine are fluorinated using perfluorinated reagents under controlled pH (8–10) to avoid side reactions . Reaction optimization includes monitoring by TLC or HPLC and isolating intermediates via column chromatography. Adjusting solvent polarity (e.g., DMF for alkylation ) and temperature (0–25°C ) can improve yields.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for verifying fluorination patterns and aromatic proton environments . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry . Purity is validated via HPLC (>95% area normalization) and elemental analysis .
Q. What are the physicochemical implications of fluorination on the compound’s reactivity and stability?
- Methodological Answer : Fluorination increases electron-withdrawing effects, reducing nucleophilicity at the amine group. This enhances stability against oxidation but may require harsher conditions for subsequent reactions (e.g., sulfonation or alkylation). Solubility in polar aprotic solvents (e.g., DCM, DMF) is improved, but hydrophobicity increases in aqueous systems .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity of fluorinated aromatic amines. Storage should be in inert atmospheres (argon) at –20°C to prevent decomposition. Spill management requires neutralization with dilute acetic acid followed by solidification with vermiculite .
Advanced Research Questions
Q. How can synthetic by-products (e.g., dehalogenated or over-fluorinated derivatives) be identified and minimized?
- Methodological Answer : By-products are identified via LC-MS/MS fragmentation patterns. To suppress dehalogenation, use milder fluorinating agents (e.g., Selectfluor® instead of SF₄) and lower temperatures. Over-fluorination is mitigated by stoichiometric control and in-situ monitoring via ¹⁹F NMR .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated benzodioxin derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability or solvent effects on bioavailability). Standardize testing using CLSI guidelines for MIC determination and include positive controls (e.g., ciprofloxacin). Validate results across multiple cell lines or in vivo models .
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) predicts electron density maps to optimize fluorination sites for target binding. Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with bacterial gyrase ). Validate predictions via SAR studies on synthesized analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
